molecular formula C11H13ClN4O4 B2489215 1-(4-Chloro-3-nitrophenyl)-3-morpholin-4-ylurea CAS No. 680212-58-2

1-(4-Chloro-3-nitrophenyl)-3-morpholin-4-ylurea

Cat. No.: B2489215
CAS No.: 680212-58-2
M. Wt: 300.7
InChI Key: JVESNKLVIFGDNL-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrophenyl)-3-morpholin-4-ylurea is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a chloro-nitrophenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-nitrophenyl)-3-morpholin-4-ylurea typically involves the reaction of 4-chloro-3-nitroaniline with morpholine and an isocyanate derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:

    Nitration: The nitration of 4-chloroaniline to form 4-chloro-3-nitroaniline.

    Urea Formation: The reaction of 4-chloro-3-nitroaniline with morpholine and an isocyanate derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and urea formation processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-nitrophenyl)-3-morpholin-4-ylurea undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 4-chloro-3-aminophenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its unique chemical structure.

    Medicine: Investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex compounds.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-3-nitrophenyl)-3-(4-fluorophenyl)thiourea: Similar structure with a thiourea group instead of a urea group.

    4-Chloro-3-nitrophenyl)(phenyl)methanone: Contains a similar chloro-nitrophenyl group but with different functional groups.

Uniqueness

1-(4-Chloro-3-nitrophenyl)-3-morpholin-4-ylurea is unique due to the presence of both a morpholine ring and a chloro-nitrophenyl group, which confer distinct chemical properties and potential biological activities

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)-3-morpholin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O4/c12-9-2-1-8(7-10(9)16(18)19)13-11(17)14-15-3-5-20-6-4-15/h1-2,7H,3-6H2,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVESNKLVIFGDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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